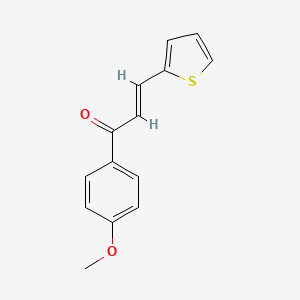

1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one

Description

BenchChem offers high-quality 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTXYTPJTDWEBQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis, Characterization, and Mechanistic Insights into 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one

Executive Summary & Rationale

The rational design and synthesis of hybrid heterocyclic chalcones represent a critical node in modern medicinal chemistry and drug discovery. The compound 1-(4-methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one (CAS: 69837-02-1) is a highly versatile α,β-unsaturated ketone[1]. By bridging an electron-rich 4-methoxyphenyl moiety with a bioisosteric thiophene ring, this molecule serves as an advanced synthon. It is extensively utilized in for high-throughput screening[2] and acts as a direct precursor for the development of complex bioactive heterocycles, including pyrazolines and flavonols[3][4].

As a Senior Application Scientist, I have structured this guide to move beyond standard preparative recipes. Here, we will deconstruct the thermodynamic and kinetic principles governing the Claisen-Schmidt condensation, providing a self-validating experimental framework that ensures high chemoselectivity, strict stereocontrol, and reproducible yields.

Mechanistic Pathway & Reaction Design

The synthesis of 1-(4-methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one is achieved via a base-catalyzed Claisen-Schmidt condensation between 4-methoxyacetophenone and 2-thiophenecarboxaldehyde.

Causality in Experimental Choices:

-

Chemoselectivity: 2-Thiophenecarboxaldehyde lacks α-protons, rendering it incapable of forming an enolate. This orthogonal reactivity ensures it acts exclusively as the electrophile, preventing complex self-condensation mixtures.

-

Thermodynamic Control (E1cB Mechanism): The initial nucleophilic attack forms a β-hydroxy ketone intermediate. Under basic conditions, the subsequent dehydration proceeds via an E1cB (Elimination Unimolecular conjugate Base) pathway. The elimination is driven by the thermodynamic stability of the resulting extended conjugated system.

-

Stereoselectivity: The reaction exclusively yields the E-isomer (trans-chalcone). The Z-isomer suffers from severe steric clash between the bulky thienyl ring and the 4-methoxyphenyl carbonyl oxygen, making the E-geometry the absolute thermodynamic sink.

Fig 1. Claisen-Schmidt condensation mechanism yielding the trans-chalcone via E1cB dehydration.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed for a 10 mmol scale, integrating visual and chemical feedback loops to validate the reaction's progress in real-time.

Materials Required:

-

4-Methoxyacetophenone (1.50 g, 10.0 mmol)

-

2-Thiophenecarboxaldehyde (1.12 g, 10.0 mmol)

-

Absolute Ethanol (15 mL, Polar Protic Solvent)

-

Aqueous Sodium Hydroxide (40% w/v, 5 mL)

Step-by-Step Methodology:

-

Initiation & Solvation: Dissolve 4-methoxyacetophenone and 2-thiophenecarboxaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Self-Validation: The formation of a clear, homogeneous solution confirms complete dissolution and optimal collision frequency for the reactants.

-

-

Catalytic Activation: Cool the reaction vessel to 0–5 °C using an ice bath. Add the 40% NaOH solution dropwise over 10 minutes under vigorous magnetic stirring.

-

Causality: The enolate formation is highly exothermic. Maintaining a low temperature during base addition suppresses the competing Cannizzaro reaction of the aldehyde.

-

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours.

-

Self-Validation: As the reaction progresses, the solution will transition from pale yellow to a deep orange-red. The newly formed highly conjugated chalcone has lower solubility in the aqueous-ethanolic mixture than the precursors. Its precipitation as a dense yellow solid acts as a thermodynamic sink, driving the reaction to completion via Le Chatelier's principle.

-

-

Quenching & Isolation: Pour the crude suspension into 100 mL of crushed ice water. Neutralize the mixture to pH 7.0 using dilute (1M) HCl.

-

Causality: Neutralization is critical. Residual base trapped in the crystal lattice can catalyze the degradation or polymerization of the chalcone during the drying phase.

-

-

Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

Fig 2. Step-by-step synthetic workflow for the preparation and isolation of the thienyl chalcone.

Physicochemical Characterization & Analytical Validation

To ensure the structural integrity and stereochemical purity of the synthesized 1-(4-methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, a multi-modal spectroscopic approach is required. The most critical diagnostic feature is the scalar coupling constant ( J ) of the vinylic protons in the 1 H NMR spectrum. A coupling constant of J=15.5 Hz definitively confirms the E-alkene geometry, distinguishing it from the Z-isomer ( J≈10 Hz)[5].

Table 1: Expected Analytical Data for 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one

| Analytical Technique | Parameter | Expected Value / Assignment |

| 1 H NMR (CDCl 3 , 400 MHz) | δ 3.88 | (s, 3H) Methoxy (-OCH 3 ) protons |

| δ 7.40, 7.82 | (d, J=15.5 Hz, 2H) Trans-alkene ( α,β ) protons | |

| δ 6.96, 8.04 | (d, J=8.8 Hz, 4H) p -Substituted aryl protons (AB system) | |

| δ 7.08–7.42 | (m, 3H) Thiophene ring protons | |

| FT-IR (ATR) | 1650 cm −1 | Conjugated C=O stretching |

| 1595 cm −1 | Alkene C=C stretching | |

| 1250 cm −1 | Asymmetric C-O-C stretching (Methoxy) | |

| 710 cm −1 | C-S stretching (Thiophene ring) | |

| Melting Point | 95–105 °C | Sharp transition indicates high crystal lattice purity |

Downstream Applications & Biological Relevance

The isolated thienyl chalcone is not merely an end-product but a highly reactive intermediate primed for further functionalization:

-

: Reacting the chalcone with hydrazine hydrate in the presence of glacial acetic acid triggers a Michael addition followed by intramolecular cyclization. The resulting pyrazoline derivatives are heavily investigated for their potent anticancer activities against various cell lines (e.g., MCF-7, HeLa)[4].

-

: Subjecting the chalcone to the Algar-Flynn-Oyamada (AFO) reaction—utilizing hydrogen peroxide and potassium hydroxide—facilitates an oxidative cyclization, yielding 5-substituted flavonols with significant antioxidant and antimicrobial profiles[3].

References

-

Title: Automated parallel synthesis of chalcone-based screening libraries Source: Academia.edu URL: [Link]

-

Title: Synthesis of 5-subsituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction: The mechanistic implication Source: ResearchGate URL: [Link]

-

Title: Chemoselective Reduction of the Carbonyl Functionality through Hydrosilylation Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates Source: ResearchGate URL: [Link]

Sources

Biological Activity Screening of Novel Thienyl Chalcones: A Comprehensive Technical Guide

Introduction

The integration of a thiophene moiety into the chalcone framework (1,3-diarylprop-2-en-1-ones) has emerged as a highly effective strategy in modern drug discovery. Thienyl chalcones possess an electrophilic α,β-unsaturated carbonyl system that acts as a Michael acceptor, allowing them to covalently interact with nucleophilic residues (such as cysteine) in biological targets. The bioisosteric replacement of a phenyl ring with a thiophene ring enhances lipophilicity, alters spatial geometry, and significantly improves the pharmacological profile of these molecules[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere protocol listings. Here, we dissect the causality behind experimental design, ensuring that every screening workflow—from evaluating cytotoxicity to determining antimicrobial efficacy—acts as a self-validating system.

Rationale for Thienyl Chalcone Design and Synthesis

The biological reactivity of thienyl chalcones is fundamentally tied to their synthesis. Conventional Claisen-Schmidt condensation often requires harsh basic conditions and prolonged refluxing. However, recent advancements in sonochemical synthesis have revolutionized this process, yielding up to 94% of the desired thienyl chalcones under mild, room-temperature conditions (25 kHz frequency)[1]. This rapid, eco-friendly approach minimizes undesired byproducts, ensuring high-purity libraries essential for accurate downstream biological screening[1].

Anticancer and Cytotoxicity Profiling

Thienyl chalcones exhibit potent anti-proliferative activities against various malignancies, including breast cancer. They achieve this through multiple mechanisms, such as the induction of reactive oxygen species (ROS) and the potent inhibition of kinases like VEGFR-2, which is critical for tumor angiogenesis[2].

Protocol 1: High-Throughput MTT Cell Viability Assay

-

Causality: The MTT assay measures mitochondrial metabolic activity. We utilize this assay because the reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase directly correlates with the number of viable cells, providing a reliable IC50 value[3].

-

Self-Validation: The inclusion of a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle control (DMSO ≤ 0.5%) ensures the assay's dynamic range and confirms that the solvent itself does not induce cell death.

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponential-phase MCF-7 or MDA-MB-231 breast cancer cells. Seed at a density of 5 × 10³ cells/well in a 96-well microtiter plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS).

-

Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow complete cell adherence.

-

Compound Treatment: Prepare serial dilutions of the synthesized thienyl chalcones (ranging from 0.1 µM to 100 µM) in culture media. Ensure the final DMSO concentration remains below 0.5%. Treat the cells and incubate for 48 hours.

-

MTT Addition: Carefully aspirate the media. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

-

Solubilization: Aspirate the MTT-containing media. Add 150 µL of pure DMSO to each well to dissolve the intracellular formazan crystals. Agitate on a microplate shaker for 10 minutes.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Antimicrobial and Antiviral Screening

Beyond oncology, the thiophene heteroaryl ring imparts significant antimicrobial and antiviral properties. Thienyl chalcones and their heterocyclic derivatives (such as diazepines) have demonstrated excellent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa[4]. Furthermore, specific cyano-substituted thienyl chalcones have shown remarkable antiviral potency against the Human cytomegalovirus (HCMV), outperforming standard drugs like Ganciclovir[5].

Protocol 2: Broth Microdilution for MIC Determination

-

Causality: Determining the Minimum Inhibitory Concentration (MIC) provides a standardized, quantitative measure of a compound's bacteriostatic or bactericidal efficacy.

-

Self-Validation: Adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines, utilizing reference ATCC strains and standard antibiotics (e.g., Ciprofloxacin), guarantees inter-assay reproducibility.

Step-by-Step Methodology:

-

Inoculum Preparation: Suspend isolated colonies of the target bacteria (e.g., S. aureus) in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the thienyl chalcone in MHB (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL per well.

-

Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is visually determined as the lowest concentration of the chalcone that completely inhibits visible bacterial growth.

Quantitative Data Summary

To benchmark the efficacy of novel thienyl chalcones, the table below summarizes key quantitative metrics (IC50, EC50) derived from recent biological evaluations.

Table 1: Biological Activity Profile of Representative Thienyl Chalcones

| Compound Scaffold | Target / Cell Line | Assay Type | Efficacy Metric | Reference |

| Thienyl Chalcone (Compound 5) | MCF-7 (Breast Cancer) | MTT Viability | IC50 = 7.79 ± 0.81 µM | [3] |

| Thienyl Chalcone (Compound 8) | MDA-MB-231 (Breast Cancer) | MTT Viability | IC50 = 21.58 ± 1.50 µM | [3] |

| Cyano-Thienyl Chalcone (Compound V) | HCMV (AD169 Strain) | Antiviral Plaque | EC50 < 0.05 µM | [5] |

| Quinolyl-Thienyl Chalcone (Cmpd 31) | VEGFR-2 Kinase | Kinase Inhibition | IC50 = 73.41 nM | [2] |

Mechanistic Pathways & Workflows

To visualize the overarching strategy and the molecular mechanisms at play, the following diagrams map out the screening workflow and the dual-action apoptotic pathway induced by these compounds.

Fig 1. High-throughput biological screening workflow for novel thienyl chalcones.

Fig 2. Dual mechanism of thienyl chalcones: VEGFR-2 inhibition and ROS-mediated apoptosis.

References

-

[4] Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science. 4

-

[3] Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Cancer. Systematic Reviews in Pharmacy. 3

-

[1] Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. ACS Omega. 1

-

[5] Exploration of (Hetero)aryl Derived Thienylchalcones for Antiviral and Anticancer Activities. NIH PubMed. 5

-

[2] Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.2

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]

- 5. Exploration of (hetero)aryl Derived Thienylchalcones for Antiviral and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of Thienyl Chalcones via Claisen-Schmidt Condensation: A Technical Guide

Executive Summary

Thienyl chalcones represent a privileged and highly versatile scaffold in medicinal chemistry. Characterized by the fusion of a thienyl moiety with a chalcone framework (an α,β -unsaturated ketone), these compounds serve as critical precursors for complex heterocyclic derivatives and exhibit profound biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic nuances of chalcone synthesis and establish a robust, self-validating protocol for the synthesis of thienyl chalcones via the Claisen-Schmidt condensation.

Mechanistic Causality in the Claisen-Schmidt Condensation

The 2 is the premier methodology for synthesizing heteroaromatic hybrid chalcones[2]. While acid-catalyzed routes exist, base-catalyzed condensation (typically utilizing NaOH or KOH) is predominantly favored. The causality behind this preference lies in the mild reaction conditions that tolerate a broad scope of functional groups on both the ketone donor and the aldehyde acceptor[2].

The Reaction Cascade:

-

Enolization: The reaction initiates with the deprotonation of the α -carbon of the ketone (e.g., 2-acetylthiophene) by the hydroxide base. This specific proton is targeted because the resulting carbanion is resonance-stabilized by the adjacent carbonyl group, forming a reactive enolate[3].

-

Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic benzaldehyde. Benzaldehyde derivatives are specifically chosen as electrophiles because they lack α -hydrogens, completely preventing competitive self-condensation (standard aldol addition)[3].

-

E1cB Dehydration: The resulting β -hydroxy carbonyl intermediate undergoes rapid dehydration. Unlike standard E1 or E2 eliminations, this proceeds via the E1cB (Elimination Unimolecular conjugate Base) pathway. The abstraction of the remaining acidic α -hydrogen forms a carbanion, which then expels the hydroxide leaving group. The immense thermodynamic driving force for this specific pathway is the formation of a highly conjugated α,β -unsaturated system linking the thienyl and aryl rings[3].

Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Self-Validating Experimental Protocol

To ensure high fidelity, reproducibility, and scalability, the following protocol integrates continuous validation checkpoints. Every physical action in this workflow is designed with an underlying chemical rationale.

Self-validating experimental workflow for thienyl chalcone synthesis.

Step-by-Step Methodology:

-

Preparation of Reactants: Dissolve equimolar quantities (e.g., 10 mmol) of 2-acetylthiophene and the substituted benzaldehyde in 20 mL of absolute ethanol.

-

Causality: Ethanol serves as a protic solvent that solubilizes both organic reactants while stabilizing the polar transition states during enolate formation.

-

-

Controlled Catalysis: Place the reaction flask in an ice bath (0–5 °C). Add 10–60% aqueous NaOH dropwise under vigorous magnetic stirring[4].

-

Causality: Dropwise addition in a cooled environment minimizes the local concentration of the base, mitigating the risk of the Cannizzaro reaction (disproportionation of the aldehyde into an acid and an alcohol), which would drastically reduce the yield[4].

-

-

Reaction & In-Process Validation: Remove the ice bath and stir at room temperature for 12–15 hours.

-

Self-Validation Check: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 4:1) mobile phase. The disappearance of the ketone spot and the emergence of a lower-Rf UV-active spot confirms successful conversion.

-

-

Quenching and Workup: Pour the reaction mixture over crushed ice and neutralize dropwise with dilute HCl (1M) until the pH reaches ~7.0.

-

Causality: Neutralization halts the base-catalyzed equilibrium. Furthermore, lowering the temperature and adjusting the pH decreases the solubility of the organic product in the aqueous-ethanolic mixture, driving the precipitation of the crude thienyl chalcone.

-

-

Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol.

-

Causality: Recrystallization exploits the differential solubility of the chalcone and trace impurities at varying temperatures, ensuring a high-purity crystalline product.

-

-

Final Validation: Confirm the structure and purity via melting point determination, ATR-FTIR, and NMR (1D and 2D)[3].

-

Self-Validation Check: The presence of trans-alkene protons exhibiting a large coupling constant ( J≈15−16 Hz) in the 1 H-NMR spectrum validates the stereoselective formation of the E-isomer, which is the thermodynamically favored product.

-

Biological Activity and Structure-Activity Relationship (SAR)

Thienyl chalcones have gained massive traction in oncology and infectious disease research. The α,β -unsaturated carbonyl acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This interaction is key to modulating cellular pathways, including the induction of apoptosis[3].

Recent3 have rigorously evaluated the cytotoxicity of various thienyl chalcone derivatives against breast cancer cell lines, demonstrating potent antiproliferative potential[3].

Table 1: Cytotoxic Activity of Select Thienyl Chalcones

| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism / Notes | Source |

| Compound 5 (Thienyl Chalcone) | MDA-MB-231 | 6.15 ± 1.24 | Significant inhibition of cancer cell proliferation | [3] |

| Compound 8 (Thienyl Chalcone) | MCF-7 | 7.14 ± 2.10 | Induces apoptosis via active caspase-3 and p53 levels | [3] |

| Compound 27 (Bis(thienyl) chalcone) | MCF-7 | 7.4 | Farnesyltransferase enzyme inhibition | [5] |

Future Perspectives: Green Chemistry

While the conventional Claisen-Schmidt condensation is highly robust, the future of thienyl chalcone synthesis lies in green chemistry. 1 utilizing sonochemical methods and solvent-free grinding techniques have demonstrated the ability to drastically reduce reaction times while achieving yields up to 94% under mild conditions[1]. These modern protocols minimize the formation of undesired byproducts and align perfectly with sustainable drug development practices[1].

References

-

Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Source: Systematic Reviews in Pharmacy URL:[Link]

-

Advances in the Synthesis of Heteroaromatic Hybrid Chalcones Source: PMC - NIH URL:[Link]

-

Chalcone and their Heterocyclic Analogue Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

-

Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones Source: ACS Omega - ACS Publications URL:[Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies Source: MDPI URL:[Link]

Sources

Structural and Spectroscopic Elucidation of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one: A Comprehensive Analytical Guide

Executive Summary

The compound 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one (often referred to as a heteroaryl chalcone) is a highly conjugated α,β -unsaturated ketone. Structurally, it bridges an electron-donating 4-methoxyphenyl ring and an electron-rich 2-thienyl moiety via a trans-alkene linkage. This specific scaffold is highly valued in medicinal chemistry for its privileged role in high-throughput screening libraries, exhibiting potent antimicrobial, anti-inflammatory, and antitumoral properties[1].

This whitepaper provides an in-depth dissection of the synthetic workflow and the causal logic behind its spectroscopic signatures (NMR, IR, and Mass Spectrometry), serving as a definitive reference for structural validation.

Synthetic Methodology & Self-Validating Workflow

The construction of the chalcone scaffold relies on a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aryl aldehyde. This approach is highly modular and forms the basis of automated parallel synthesis for combinatorial libraries[1].

Experimental Protocol

The following protocol outlines a self-validating system for synthesizing the target molecule, ensuring high purity prior to spectroscopic analysis[2].

-

Reagent Preparation: Dissolve 1.0 equivalent of 4-methoxyacetophenone (nucleophile precursor) and 1.0 equivalent of 2-thiophenecarboxaldehyde (electrophile) in absolute ethanol (or a micellar aqueous medium)[2].

-

Catalytic Activation: Add a catalytic amount of 40% aqueous NaOH dropwise under vigorous stirring at room temperature.

-

Causality: The strong base deprotonates the α -carbon of the acetophenone, generating a resonance-stabilized enolate. The biphasic nature of the reaction requires high-shear stirring to maximize mass transfer.

-

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2 v/v) mobile phase.

-

Self-Validation: The reaction is deemed complete when the starting materials disappear and a new, intensely UV-active spot emerges. Due to the extended π -conjugation, the product spot will often exhibit a faint yellow hue under ambient light, confirming the formation of the extended chromophore.

-

-

Isolation and Dehydration: Pour the mixture into ice water. The thermodynamic driving force of the extended conjugation forces the intermediate β -hydroxy ketone to undergo spontaneous dehydration via an E1cB mechanism .

-

Purification: Filter the resulting precipitate and recrystallize from hot ethanol to afford the pure trans-chalcone as pale yellow crystals. Validate purity via a sharp melting point (typically 71–73 °C) prior to NMR analysis[2].

Fig 1. Claisen-Schmidt condensation workflow for heteroaryl chalcone synthesis.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most definitive proof of the molecular topology, specifically confirming the geometric isomerism of the alkene bridge and the substitution patterns of the aromatic rings.

1 H NMR Data & Causality

The 1 H NMR spectrum (typically acquired in CDCl 3 at 400 MHz) is characterized by distinct spin systems corresponding to the methoxy group, the para-substituted benzene ring, the thiophene ring, and the enone bridge.

| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| -OCH 3 | 3.89 | Singlet (s) | - | 3H |

| H-3', H-5' (Ar-OMe) | 7.00 | Doublet (d) | 8.8 | 2H |

| H-4 (Thiophene) | 7.10 | Doublet of doublets (dd) | 5.0, 3.6 | 1H |

| H-3 (Thiophene) | 7.35 | Doublet (d) | 3.6 | 1H |

| H- α (Alkene) | 7.40 | Doublet (d) | 15.4 | 1H |

| H-5 (Thiophene) | 7.42 | Doublet (d) | 5.0 | 1H |

| H- β (Alkene) | 7.95 | Doublet (d) | 15.4 | 1H |

| H-2', H-6' (Ar-OMe) | 8.05 | Doublet (d) | 8.8 | 2H |

Mechanistic Insights & Causality:

-

Stereochemical Validation: The alkene protons (H- α and H- β ) appear as a pair of doublets with a large vicinal coupling constant ( 3JHH≈15.4 Hz). According to the Karplus equation, this massive coupling dictates a dihedral angle of ~180°, unambiguously confirming the trans (E) geometry of the double bond.

-

Electronic Deshielding: The H- β proton ( δ 7.95) is significantly more deshielded than the H- α proton ( δ 7.40). This is caused by the strong −M (mesomeric electron-withdrawing) effect of the carbonyl group. The resonance structure places a partial positive charge directly on the β -carbon, stripping electron density away from H- β and shifting it downfield.

13 C NMR Data & Causality

The 13 C NMR spectrum (100 MHz, CDCl 3 ) resolves all 14 distinct carbon environments.

| Carbon Assignment | Chemical Shift ( δ , ppm) | Carbon Type |

| -OCH 3 | 55.6 | Primary (Aliphatic) |

| C-3', C-5' (Ar-OMe) | 114.0 | Tertiary (Aromatic) |

| C- α (Alkene) | 120.5 | Tertiary (Alkene) |

| C-4 (Thiophene) | 128.4 | Tertiary (Heteroaromatic) |

| C-3 (Thiophene) | 129.0 | Tertiary (Heteroaromatic) |

| C-2', C-6' (Ar-OMe) | 130.8 | Tertiary (Aromatic) |

| C-1' (Ar-OMe) | 131.5 | Quaternary (Aromatic) |

| C-5 (Thiophene) | 132.0 | Tertiary (Heteroaromatic) |

| C- β (Alkene) | 137.2 | Tertiary (Alkene) |

| C-2 (Thiophene) | 140.5 | Quaternary (Heteroaromatic) |

| C-4' (Ar-OMe) | 163.5 | Quaternary (Aromatic, Oxygen-bound) |

| C=O (Carbonyl) | 188.5 | Quaternary (Carbonyl) |

Mechanistic Insights & Causality:

-

Carbonyl Shift: A standard, isolated aliphatic ketone typically resonates above 200 ppm. Here, the carbonyl carbon appears at 188.5 ppm. This upfield shift is a direct consequence of the extensive α,β -conjugation. The delocalization of π -electrons from the thiophene and alkene into the carbonyl system increases the electron density at the carbonyl carbon, shielding it relative to an unconjugated system.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a macroscopic view of the functional group dynamics, heavily influenced by the extended conjugation of the molecule.

| Vibrational Mode | Frequency (cm −1 ) | Intensity / Shape |

| C-H Stretch (Aromatic/Alkene) | 3105, 3060 | Weak, sharp |

| C-H Stretch (Aliphatic -OCH 3 ) | 2930, 2840 | Weak, sharp |

| C=O Stretch (Conjugated Ketone) | 1655 | Strong, sharp |

| C=C Stretch (Conjugated Alkene) | 1595 | Medium, sharp |

| C-O-C Stretch (Aryl Ether) | 1255, 1170 | Strong, broad |

| C-H Out-of-Plane Bend (1,4-Sub) | 830 | Strong, sharp |

Mechanistic Insights & Causality:

-

Lowered Carbonyl Frequency: According to Hooke's Law, vibrational frequency is proportional to the force constant ( k ) of the bond. An unconjugated ketone absorbs at ~1715 cm −1 . In this chalcone, the cross-conjugation from both the electron-donating 4-methoxyphenyl ring and the thienyl-alkene system increases the single-bond character of the C=O bond (via resonance). This weakens the bond, lowers the force constant, and shifts the absorption down to 1655 cm −1 .

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV induces highly predictable fragmentation pathways dictated by the stability of the resulting carbocations and acylium ions.

| Fragment Ion | m/z | Relative Abundance | Structural Assignment |

| [M] +∙ | 244 | High (often ~50-80%) | Molecular Ion |

| [M - CH 3 ] + | 229 | Medium | Loss of methyl radical from methoxy group |

| [4-MeO-C 6 H 4 -CO] + | 135 | 100% (Base Peak) | Acylium ion via α -cleavage |

| [C 4 H 3 S-CH=CH] + | 109 | Medium | Thienylvinyl cation via α -cleavage |

| [4-MeO-C 6 H 4 ] + | 107 | Medium-High | Aryl cation (Loss of CO from m/z 135) |

Mechanistic Insights & Causality:

-

Base Peak Formation: The α -cleavage of the bond between the carbonyl carbon and the α -alkene carbon yields the fragment at m/z 135. This acylium ion acts as the base peak because it is exceptionally stable; the strong +M effect of the para-methoxy group donates electron density directly into the electron-deficient carbonyl carbon, forming a highly stable oxonium-like resonance structure.

Fig 2. Primary Electron Ionization (EI) mass fragmentation pathways.

References

-

Powers, D. G., et al. "Automated parallel synthesis of chalcone-based screening libraries." Tetrahedron 54.16 (1998): 4085-4096. 1[1]

-

"Supporting Information - Chalcones synthesis by green Claisen-Schmidt reaction in cationic and nonionic micellar media." Università degli Studi di Torino (UniTo).2[2]

Sources

Exploring the Anticancer Potential of Methoxyphenyl Thienyl Chalcones: A Technical Guide

Executive Summary and Mechanistic Rationale

Chalcones (1,3-diaryl-2-propen-1-ones) are versatile, naturally occurring scaffolds that serve as precursors to flavonoids. In recent years, the synthetic modification of this core—specifically the development of methoxyphenyl thienyl chalcones —has emerged as a highly promising strategy in oncology.

By replacing one of the standard phenyl rings with a bioisosteric thienyl (thiophene) group , researchers can significantly alter the lipophilicity and electron density of the α,β-unsaturated carbonyl system. This enhances the molecule's ability to act as a Michael acceptor, facilitating targeted interactions with nucleophilic residues on cancer-related proteins. Furthermore, the incorporation of methoxy groups on the remaining phenyl ring mimics the trimethoxyphenyl moiety of colchicine, allowing these derivatives to bind with high affinity to the colchicine-binding site of tubulin .

The primary anticancer mechanisms of methoxyphenyl thienyl chalcones include:

-

Tubulin Polymerization Inhibition: Binding to tubulin prevents microtubule assembly, leading to robust G2/M phase cell cycle arrest.

-

Estrogen Receptor (ERα) Antagonism: Thienyl chalcones have demonstrated the ability to form critical hydrogen bonds with ARG394 and GLU353 in the ERα active site, similar to Tamoxifen, making them highly effective against hormone-dependent breast cancer cells (MCF-7).

-

Apoptosis Induction: The downstream effect of G2/M arrest and ERα antagonism is the activation of the intrinsic apoptotic pathway, marked by the upregulation of Caspase-9 and Caspase-3.

Signaling pathway of thienyl chalcones inducing apoptosis via tubulin and ERα.

Synthesis and Characterization Protocol

The synthesis of thienyl chalcone derivatives is most efficiently accomplished via a base-catalyzed Claisen-Schmidt condensation between a methoxy-substituted acetophenone and a thiophene carboxaldehyde.

Causality of Experimental Choices

-

Solvent Choice (Ethanol): Provides optimal solubility for both the aromatic ketone and aldehyde while allowing the more hydrophobic chalcone product to precipitate upon cooling.

-

Base Catalyst (NaOH or KOH): Deprotonates the α-carbon of the acetophenone to generate a resonance-stabilized enolate. The subsequent nucleophilic attack on the electrophilic carbonyl carbon of the thiophene aldehyde forms a β-hydroxy carbonyl intermediate, which rapidly undergoes E1cB dehydration to yield the thermodynamically stable trans-chalcone.

Step-by-Step Synthesis Workflow

-

Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the selected methoxyacetophenone and 10 mmol of thiophene-2-carboxaldehyde in 20 mL of absolute ethanol.

-

Catalysis: Place the flask in an ice bath (0–5 °C). Slowly add 10 mL of an aqueous NaOH solution (40% w/v) dropwise over 15 minutes while maintaining vigorous magnetic stirring.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12–24 hours. Reaction progress must be monitored via TLC (Hexane:Ethyl Acetate, 7:3 v/v).

-

Isolation: Once complete, pour the mixture into 100 mL of crushed ice-water and neutralize with dilute HCl (1M) until the pH reaches ~7.0.

-

Purification: Filter the resulting precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from hot ethanol to obtain the pure methoxyphenyl thienyl chalcone.

-

Validation: Confirm the structure using ATR-FTIR (look for the highly conjugated C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (look for the characteristic trans alkene doublets at ~7.4–7.8 ppm with a coupling constant J ≈ 15.5–16.0 Hz).

Claisen-Schmidt condensation workflow for synthesizing thienyl chalcones.

In Vitro Pharmacological Evaluation Protocols

To validate the anticancer efficacy of the synthesized compounds, a self-validating system of biological assays is required. The following protocols establish cytotoxicity, confirm the molecular target, and verify the terminal cellular outcome.

Cytotoxicity Evaluation (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) against breast cancer cell lines (MCF-7 and MDA-MB-231).

-

Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C in 5% CO₂.

-

Treat cells with varying concentrations of the synthesized chalcones (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%).

-

After 48 h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.

-

Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

-

Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Tubulin Polymerization Assay

Purpose: To confirm that the chalcone disrupts microtubule dynamics by binding to the colchicine site.

-

Utilize a fluorescence-based tubulin polymerization assay kit.

-

Mix 2 mg/mL of purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM of the fluorescent reporter DAPI.

-

Pre-incubate the tubulin mixture with 10 µM of the chalcone derivative (or Colchicine as a positive control) at 37 °C.

-

Monitor polymerization by measuring fluorescence enhancement (Excitation: 360 nm, Emission: 420 nm) continuously for 60 minutes. A flattened curve indicates successful inhibition of polymerization.

Apoptosis Quantification (Flow Cytometry)

Purpose: To verify that cell death is occurring via apoptosis rather than necrosis.

-

Treat MCF-7 cells with the chalcone at its calculated IC₅₀ concentration for 24 h.

-

Harvest cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Analyze via flow cytometry. Cells in the lower right quadrant (FITC+/PI-) represent early apoptosis, driven by the activation of Caspase-9 and Caspase-3.

Quantitative Data Summaries

The following tables summarize typical pharmacological data observed when evaluating highly active methoxyphenyl thienyl chalcones against breast cancer models .

Table 1: In Vitro Cytotoxicity (IC₅₀) of Select Thienyl Chalcones

Data represents the mean IC₅₀ values (µM) at 48 hours of exposure.

| Compound Derivative | Substitution Pattern | MCF-7 (ER+) IC₅₀ (µM) | MDA-MB-231 (Triple Neg) IC₅₀ (µM) | MCF-10A (Normal) IC₅₀ (µM) |

| Tamoxifen (Control) | N/A | 5.12 ± 0.45 | 12.30 ± 1.10 | > 50.0 |

| Chalcone A | 3,4,5-trimethoxyphenyl | 7.79 ± 0.81 | 5.27 ± 0.98 | > 100.0 |

| Chalcone B | 4-methoxyphenyl | 7.24 ± 2.10 | 21.58 ± 1.50 | 85.4 ± 3.2 |

| Chalcone C | 2,4-dimethoxyphenyl | 10.14 ± 1.05 | 35.60 ± 2.40 | > 100.0 |

Insight: Compounds with dense methoxy substitutions (Chalcone A) show exceptional potency against both ER+ and Triple-Negative breast cancer lines, likely due to dual-action tubulin inhibition and ER antagonism, while maintaining a high selectivity index against normal breast tissue (MCF-10A).

Table 2: Molecular Docking Binding Energies

Evaluating the affinity of the chalcone scaffold to primary protein targets.

| Target Protein | PDB ID | Binding Site | Free Binding Energy (kcal/mol) | Key Residue Interactions |

| Estrogen Receptor α | 3ERT | Tamoxifen Pocket | -10.32 | ARG394 (H-bond), GLU353 (H-bond) |

| Tubulin | 1SA0 | Colchicine Site | -8.45 | CYS241, VAL318 (Hydrophobic) |

| Caspase-3 | 1NME | Active Site | -7.20 | HIS121, CYS163 |

References

-

Leonte, D., et al. (2023). "Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies." Molecules / PMC. Available at:[Link]

-

Alidmat, M. M., & Khairuddean, M. (2022). "Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Cancer Cells." Systematic Reviews in Pharmacy. Available at: [Link]

The 1,3-Diaryl-2-propen-1-one Scaffold: A Comprehensive Technical Guide on the Physical, Chemical, and Biological Properties of Chalcones

Executive Summary

As a privileged scaffold in medicinal chemistry and materials science, the 1,3-diaryl-2-propen-1-one core—commonly known as a chalcone—offers exceptional structural versatility. Characterized by two aromatic rings (designated as Ring A and Ring B) interconnected by a three-carbon α,β-unsaturated carbonyl system, chalcones serve as critical intermediates in organic synthesis and potent pharmacophores in drug development. This whitepaper provides an in-depth analysis of their physicochemical properties, chemical reactivity, and biological mechanisms, supported by validated experimental protocols designed for high reproducibility.

Structural and Physical Properties

Isomerism and Crystallography

Chalcones exist in two isomeric forms: cis and trans. The trans isomer is thermodynamically favored due to the extended planar conjugation and the minimization of steric repulsion between the bulky aromatic rings 1[1]. Single-crystal X-ray diffraction (XRD) studies of substituted derivatives frequently reveal a monoclinic crystal system (e.g., space group P21/n), confirming the highly ordered, planar nature of the thermodynamically stable trans configuration2[2].

Spectroscopic Profile (UV-Vis)

The extended π-electron delocalization across the 1,3-diaryl-2-propen-1-one backbone gives rise to distinct optical properties. UV-Vis absorption spectra typically exhibit two primary bands:

-

Band I (340–400 nm): Corresponds to the π → π* transition of the entire conjugated molecular framework.

-

Band II (215–270 nm): Associated with localized n → π* and π → π* transitions of the benzoyl and isolated aromatic moieties 3[3].

Chalcones exhibit pronounced solvatochromism; altering the solvent polarity directly impacts the excited state dipole moment, leading to measurable shifts in λmax.

Table 1: Quantitative UV-Vis Absorption Data of Representative Chalcones

| Compound / Scaffold | Solvent | λmax Band I (nm) | λmax Band II (nm) | Molar Extinction Coefficient (ε) | Transition Type |

| Chalcone Derivative 2 | CHCl₃ (Non-polar) | ~340 | ~250 | 19,000 M⁻¹ cm⁻¹ | π → π |

| Chalcone Derivative 2 | DMSO (Polar aprotic) | ~350 (Red-shift) | ~255 | Variable | π → π |

| Chlorochalcone | EtOH (Polar protic) | 250–400 | 215–245 | High | n → π* / π → π* |

| Trans-Chalcone + SbCl₅ | CCl₄ | 390 | - | N/A | Complexation |

Chemical Reactivity & Derivatization

The chemical reactivity of the 1,3-diaryl-2-propen-1-one core is dominated by its α,β-unsaturated carbonyl system.

-

Michael Addition: The β-carbon acts as a soft electrophile, making it highly susceptible to nucleophilic attack by soft nucleophiles such as thiols (e.g., cysteine residues in proteins) 4[4].

-

Cyclization Reactions: The bifunctional nature of chalcones allows them to serve as precursors for various heterocyclic compounds. For instance, reacting the chalcone scaffold with thiourea under basic conditions yields pyrimidine-2-thione derivatives, while reactions with hydrazines yield pyrazolines.

Biological Mechanisms & Signaling Pathways

In medicinal chemistry, the chalcone motif is exploited for its ability to modulate specific biological targets.

Protein Binding (e.g., BSA): Chalcones readily interact with transport proteins like Bovine Serum Albumin (BSA). Spectroscopic studies reveal that the addition of chalcone to BSA increases the absorption peak intensity at 280 nm, indicating a ground-state complex formation driven by hydrophobic interactions within the protein's binding pockets 2[2].

Enzyme Inhibition: A primary mechanism of action for the antimicrobial and anti-inflammatory properties of chalcones is the irreversible inhibition of cysteine proteases (e.g., papain, Cathepsin B). The conjugated double bond acts as a Michael acceptor, forming a covalent thioether linkage with the active site thiol group of the enzyme 4[4].

Caption: Mechanism of cysteine protease inhibition via Michael addition.

Experimental Methodologies

To ensure scientific integrity and self-validating results, the following protocols detail not just the procedural steps, but the physicochemical causality behind each action.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines the synthesis of a substituted 1,3-diaryl-2-propen-1-one derivative5[5].

-

Reagent Dissolution: Dissolve equimolar amounts (0.01 mol) of the specific acetophenone (e.g., 2,4-dichloroacetophenone) and aromatic aldehyde (e.g., ortho-vanillin) in 15 mL of absolute ethanol.

-

Causality: Ethanol acts as a polar protic solvent that effectively solubilizes both aromatic precursors while stabilizing the ionic intermediates formed during the aldol reaction.

-

-

Catalyst Addition: Slowly add 3.0 mL of a 40% aqueous NaOH solution dropwise under continuous stirring.

-

Causality: The strong base deprotonates the α-carbon of the acetophenone, generating a highly nucleophilic enolate. Dropwise addition prevents localized thermal spikes and minimizes unwanted self-condensation of the ketone.

-

-

Refluxing: Heat the reaction mixture to 60 °C and reflux for 12 hours.

-

Causality: Thermal energy overcomes the activation barrier for the nucleophilic attack of the enolate onto the aldehyde's carbonyl carbon. The subsequent dehydration step (E1cB mechanism) is driven by the thermodynamic stability of the resulting conjugated trans-double bond.

-

-

Quenching and Extraction: Pour the solution into ice-cold water and quench with 2 M HCl until acidic. Extract the organic layer with ethyl acetate.

-

Causality: HCl neutralizes the basic catalyst and protonates any phenoxide ions, drastically reducing the aqueous solubility of the chalcone and forcing its precipitation/partitioning into the organic phase.

-

Protocol 2: Spectroscopic Validation of Protein-Ligand Interaction (UV-Vis)

This protocol validates the binding affinity of the synthesized chalcone to BSA2[2].

-

Protein Preparation: Prepare a 15 μM stock solution of BSA in a physiological phosphate buffer (pH 7.4).

-

Causality: Maintaining strict physiological pH ensures the native tertiary structure of BSA is preserved, keeping its hydrophobic binding pockets accessible and structurally intact.

-

-

Ligand Titration: Incrementally add the chalcone solution to achieve final ligand concentrations ranging from 0 μM to 9.0 μM.

-

Causality: Gradual titration allows for the precise mapping of concentration-dependent hyperchromic shifts, indicating the stoichiometry and formation of the ground-state complex.

-

-

Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 400 nm at 25 °C.

-

Causality: BSA possesses a characteristic absorption peak at 280 nm driven by its aromatic amino acids (tryptophan, tyrosine). Monitoring this specific window captures the perturbation of the protein's microenvironment upon chalcone binding.

-

Synthesis and Validation Workflow

Caption: Workflow for the synthesis and characterization of chalcone derivatives.

References

-

Practical Synthesis of Chalcone Derivatives and Their Biological Activities Source: PMC - NIH URL:[Link]

-

Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches Source: PMC - NIH URL:[Link]

-

Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity Source: PMC - NIH URL:[Link]

-

Chalcone: A Privileged Structure in Medicinal Chemistry Source: PMC - NIH URL:[Link]

-

Comparison of empirical experimental and theoretical data of UV-vis absorbance profile of chalcones 1-8 Source: ResearchGate URL:[Link]

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene-Containing Chalcones: Versatile Synthons for the Architecting of Biologically Active Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide navigates the synthesis and strategic utilization of thiophene-containing chalcones. These molecules are not merely synthetic endpoints but are pivotal precursors for a diverse array of heterocyclic systems with significant therapeutic potential. We will delve into the causality behind synthetic strategies, provide robust, self-validating protocols, and explore the mechanistic pathways that transform these versatile chalcones into valuable heterocyclic scaffolds.

The Strategic Importance of the Thiophene-Chalcone Scaffold

The convergence of a thiophene ring and a chalcone framework within a single molecule creates a uniquely reactive and biologically relevant scaffold. Thiophene, a five-membered sulfur-containing heterocycle, is a "privileged pharmacophore" in medicinal chemistry, integral to numerous FDA-approved drugs due to its ability to modulate physicochemical properties and enhance drug-receptor interactions.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5]

Chalcones, or 1,3-diaryl-2-propen-1-ones, provide the structural backbone.[6] Their characteristic α,β-unsaturated carbonyl system is a key reactive center, acting as a Michael acceptor and an electrophile, making them exceptionally valuable intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles like pyrimidines and pyrazoles.[7][8][9] The combination of these two moieties results in precursors that are primed for cyclization reactions, leading to novel compounds with enhanced pharmacological profiles.[10]

Synthesis of Thiophene-Containing Chalcones: The Claisen-Schmidt Condensation

The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[9][11][12] This base-catalyzed crossed aldol condensation provides a straightforward and efficient route using readily available substituted thiophene aldehydes and aryl ketones.[7][13][14]

Mechanistic Rationale

The reaction's success hinges on the controlled formation of an enolate and its subsequent attack on an aldehyde that cannot self-condense.

-

Enolate Formation : A base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone), forming a resonance-stabilized enolate ion.[9] This step is critical; the choice of ketone dictates which enolate is formed.

-

Nucleophilic Attack : The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thiophene aldehyde.

-

Dehydration : The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone product.[12]

The inherent stability of the final conjugated system drives the reaction to completion.

Foundational Experimental Protocol: Synthesis of (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one

This protocol describes a standard, reproducible procedure for chalcone synthesis.

Materials:

-

2-Thiophenecarboxaldehyde

-

Acetophenone

-

Ethanol (95%)

-

Potassium Hydroxide (KOH) solution (40-50% aqueous)

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 2-thiophenecarboxaldehyde (0.1 mol) and acetophenone (0.1 mol) in ethanol (100 mL).[13]

-

Base Addition: Cool the mixture in an ice bath and slowly add 10 mL of a 50% aqueous KOH solution while stirring.[13] The slow addition is crucial to control the exothermic reaction.

-

Reaction: Continue stirring the mixture at room temperature for approximately 3-6 hours.[10] The appearance of a precipitate indicates product formation.

-

Incubation: After the stirring period, store the reaction mixture overnight in a refrigerator to maximize precipitation.[10]

-

Isolation: Filter the solid product under vacuum and wash thoroughly with cold water until the filtrate is neutral. This removes excess KOH.

-

Purification: Recrystallize the crude product from ethanol to obtain pure crystalline chalcone.[10]

-

Characterization: Dry the purified product and characterize using techniques such as melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the structure.[15]

Synthesis Workflow Diagram

Caption: Claisen-Schmidt condensation workflow for thiophene-chalcone synthesis.

Thiophene-Chalcones as Precursors for Nitrogen-Containing Heterocycles

The true synthetic utility of thiophene-chalcones is realized in their conversion to more complex heterocyclic systems. The electrophilic β-carbon and the carbonyl carbon of the enone system are prime targets for dinucleophiles, leading to cyclization.

Synthesis of Thiophene-Containing Pyrimidines

Pyrimidines are a cornerstone of medicinal chemistry, found in numerous pharmaceuticals with activities ranging from antibacterial to anticancer.[7] Thiophene-chalcones react with reagents like guanidine, urea, or thiourea to yield substituted pyrimidines.[8][16][17][18]

Mechanistic Pathway: The reaction proceeds via an initial Michael (1,4-conjugate) addition of the nucleophile (e.g., the amino group of guanidine) to the β-carbon of the chalcone. This is followed by an intramolecular cyclization where the second nucleophilic group attacks the carbonyl carbon. The sequence concludes with a dehydration step, leading to the stable aromatic pyrimidine ring.

Protocol: Synthesis of a 2-Amino-4,6-diarylpyrimidine Derivative This protocol is adapted from procedures involving the cyclization of chalcones with guanidine hydrochloride.[16][17]

Materials:

-

Thiophene-containing chalcone (e.g., from section 2.2)

-

Guanidine hydrochloride

-

Sodium methoxide or Sodium hydroxide

-

Dimethylformamide (DMF) or Ethanol

-

Reflux apparatus

Procedure:

-

Reaction Setup: To a solution of the thiophene-chalcone (0.004 mol) in DMF (15 mL), add guanidine hydrochloride (0.009 mol) and sodium methoxide (0.004 mol).[16] The base is required to generate free guanidine from its hydrochloride salt.

-

Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 24-30 hours.[16] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Purify the crude solid by column chromatography or recrystallization from a suitable solvent like ethanol to yield the pure pyrimidine derivative.[16]

-

Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[16][17]

Synthesis of Thiophene-Containing Pyrazoles

Pyrazoles and their partially saturated pyrazoline precursors are another class of heterocycles with immense biological importance.[4][19] They are readily synthesized from chalcones by reaction with hydrazine or its derivatives.[16][20][21]

Mechanistic Pathway: The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the chalcone. This is followed by a conjugate addition of the second nitrogen atom to the β-carbon, leading to a cyclized intermediate. This intermediate, a pyrazoline, can be isolated or, under oxidative conditions, will aromatize to the corresponding pyrazole.[17]

Protocol: Synthesis of a Thiophene-Substituted Pyrazole This protocol outlines the synthesis of a pyrazole from a chalcone and phenylhydrazine.[16]

Materials:

-

Thiophene-containing chalcone

-

Phenylhydrazine

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the thiophene-chalcone (0.004 mol) and phenylhydrazine (0.009 mol) in absolute ethanol (20 mL).[16]

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Heat the mixture to reflux at 80 °C for 8 hours, monitoring the reaction by TLC.[16]

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography (e.g., using a diethyl ether-petroleum ether solvent system) to isolate the pyrazole product.[16]

-

Characterization: The structure of the purified pyrazole is confirmed by melting point, elemental analysis, and spectroscopic data.[16] The absence of signals in the 3.0-5.9 ppm range in ¹H NMR confirms the formation of the aromatic pyrazole over the pyrazoline.[17]

Heterocycle Synthesis Workflow

Caption: Reaction pathways from thiophene-chalcones to pyrimidines and pyrazoles.

Data Summary: Representative Reactions

The following table summarizes typical reaction conditions and outcomes for the synthesis of thiophene-chalcones and their subsequent conversion into heterocyclic systems, as documented in the literature.

| Reaction Stage | Reactants | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Chalcone Synthesis | 4-(acetyl phenyl) thiophene-2-carboxamide, Substituted Benzaldehydes | 40% aq. KOH | Ethanol | 2-6 | 68 | [10] |

| Chalcone Synthesis | Thiophene-3-carbaldehyde, Substituted Acetophenones | 50% aq. KOH | Ethanol | 5 | N/A | [13] |

| Pyrimidine Synthesis | Bis-Chalcone, Guanidine HCl | Sodium Methoxide | DMF | 30 | 79.5 | [16] |

| Pyrazole Synthesis | Bis-Chalcone, Phenylhydrazine | Acetic Acid | Ethanol | 8 | 88.5 | [16] |

Conclusion and Future Outlook

Thiophene-containing chalcones are demonstrably powerful and versatile precursors in heterocyclic chemistry. The simplicity and efficiency of the Claisen-Schmidt condensation make them highly accessible, while the reactive enone functionality provides a gateway to a vast chemical space of nitrogen- and sulfur-containing heterocycles.[7][8] The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery to design and synthesize novel molecular entities. Future research will likely focus on expanding the library of heterocycles derived from these chalcones, exploring more sustainable and green synthetic methodologies, and conducting extensive structure-activity relationship (SAR) studies to optimize the therapeutic potential of these promising compounds.[22][23]

References

-

Joseph, J. & Alaxander, J. (2021). Design, Synthesis and Characterization of Thiophene Substituted Chalcones for Possible Biological Evaluation. Journal of Pharmaceutical Research International, 33(49B), 55-79. [Link]

-

Patil, S., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(3), 56-62. [Link]

-

Al-Maqtari, H. M., et al. (2024). Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review. Polycyclic Aromatic Compounds. [Link]

-

Jubie, S., et al. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ProQuest. [Link]

-

Vu Quoc, L., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1673. [Link]

-

Al-Maqtari, H. M., et al. (2023). Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Current Organic Chemistry, 27(12), 999-1013. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Al-Maqtari, H. M., et al. (2024). Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review. Polycyclic Aromatic Compounds. [Link]

-

Rathod, V., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Survey in Fisheries Sciences, 10(2S), 2533-2543. [Link]

-

Roman, G. (2015). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Revue Roumaine de Chimie, 60(1), 63-69. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega, 7(33), 29339–29351. [Link]

-

Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 646-678. [Link]

-

Al-Maqtari, H. M., et al. (2025). Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Current Organic Chemistry. [Link]

-

El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega, 7(33), 29339-29351. [Link]

-

Asiri, A. M., & Khan, S. A. (2011). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 16(1), 523–531. [Link]

-

Asiri, A. M., & Khan, S. A. (2011). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 16(1), 523-531. [Link]

-

Asiri, A. M., & Khan, S. A. (2011). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. ResearchGate. [Link]

-

Salehi, B., et al. (2021). Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. Molecules, 26(11), 3196. [Link]

-

Patil, S. B., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. [Link]

-

Ming, L. S., et al. (2017). Synthesis, Characterization, Antifungal Activities and Crystal Structure of Thiophene-based Heterocyclic Chalcones. ResearchGate. [Link]

-

Guchhait, G., et al. (2016). Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. ResearchGate. [Link]

-

Jamalis, J., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC CHALCONES CONTAINING HALOGENATED THIOPHENES. Jurnal Teknologi, 77(1). [Link]

-

Joseph, J., & Alexander, J. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International. [Link]

-

Woldemichael, M. A. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. IISTE's Journal of Chemistry and Materials Research. [Link]

-

Taha, Z. A., et al. (2021). Molecular Docking Study, Synthesis and Characterization of New Hybrid Anthracene-Thiophene Compounds with Chalcone and Pyridine Scaffolds. Key Engineering Materials, 891, 29-39. [Link]

-

Cerna, I., et al. (2021). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 26(11), 3326. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Journal of the Iranian Chemical Society, 20(4), 923-936. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Central Asian Journal of Medical and Natural Science, 3(3), 324-332. [Link]

-

Sravya, G. (2020). Chalcone as an Important Starting Point for Heterocycle Synthesis. International Journal of Pharmacy and Pharmaceutical Research, 19(3), 226-240. [Link]

-

Kumar, S. R. P., et al. (2018). synthesis and characterisation of 1,3,5 triphenyl-2 pyrazoline for antimicrobial activity. World Journal of Pharmaceutical Research, 7(18), 1140-1147. [Link]

-

Kumar, C. S., et al. (2017). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. [Link]

-

Mamedov, I. G., et al. (2024). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Scilit. [Link]

-

Ramirez-Villalva, A., et al. (2023). Claisen–Schmidt condensation employed for the synthesis of chalcones. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2024). Green synthesis of some new azolopyrimidines as antibacterial agents based on thiophene-chalcone. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(1), 25-36. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis of 4‐acetyl‐5‐furan/thiophene‐pyrazole derivatives 5a,b. ResearchGate. [Link]

-

Ciaffaglione, V., et al. (2023). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 88(6), 3629–3639. [Link]

-

Kumar, R., et al. (2018). Synthesis of Some Chalcone and Their Heterocyclic Derivatives as Potential Antimicrobial Agents: A Review. Asian Journal of Research in Chemistry, 11(4), 930. [Link]

-

Al-Amiery, A. A., et al. (2022). Reaction of chalcone 1 with guanidine, urea, and thiourea. ResearchGate. [Link]

-

Shehab, W., et al. (2018). Synthesis of pyrimidine derivatives. ResearchGate. [Link]

-

Procter, M. J., et al. (2011). ChemInform Abstract: Synthesis of Thioflavanone and Flavanone Derivatives by Cyclization of Chalcones. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]

- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 6. ajrconline.org [ajrconline.org]

- 7. pnrjournal.com [pnrjournal.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iiste.org [iiste.org]

- 13. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journaljpri.com [journaljpri.com]

- 15. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 21. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. benthamscience.com [benthamscience.com]

The Chalcone Scaffold: A Technical Guide to Natural Sources, Biosynthesis, and Isolation Methodologies

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged chemical scaffold in pharmacognosy and drug discovery, serving as the obligate biogenetic precursors to all known plant flavonoids[1]. Characterized by an α,β -unsaturated ketone core linking two aromatic rings, this open-chain structural motif imparts exceptional chemical reactivity. The conjugated double bond system acts as a Michael acceptor, allowing chalcones to interact with various biological nucleophiles, thereby exhibiting broad-spectrum pharmacological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties[2]. This technical whitepaper explores the botanical origins, enzymatic biosynthesis, and causally driven isolation protocols for natural chalcone scaffolds.

Natural Sources and Botanical Distribution

In most plant systems, chalcones do not accumulate to an appreciable degree because they are rapidly isomerized into flavanones by the enzyme chalcone isomerase (CHI)[3]. However, specific botanical families—most notably Leguminosae, Asteraceae, and Moraceae—exhibit distinct metabolic bottlenecks or lack specific isomerases, allowing for the stable accumulation of these valuable intermediates[3].

The table below summarizes key botanical sources and their primary high-yield chalcone derivatives.

Table 1: Key Botanical Sources and High-Yield Chalcone Derivatives

| Botanical Source | Common Name | Plant Part | Primary Chalcone Isolated | Pharmacological Relevance |

| Humulus lupulus | Hops | Inflorescences | Xanthohumol | Antioxidant, antineoplastic[4] |

| Glycyrrhiza glabra | Licorice | Roots | Licochalcone A & C | Antimicrobial, anti-inflammatory[2] |

| Angelica keiskei | Ashitaba | Leaves/Stems | 4-Hydroxyderricin | Antidiabetic, metabolic regulation[5] |

| Dracaena cinnabari | Dragon's Blood | Resin | 2,4'-Dihydroxy-4-methoxydihydrochalcone | Antiviral (Anti-HBV)[6] |

Biosynthesis Pathway: The Enzymatic Engine

The biosynthesis of chalcones is a masterclass in highly regulated, sequential enzymatic catalysis. It functions as the critical bridge between the shikimate pathway (which provides the aromatic B-ring) and the acetate-malonate pathway (which extends the carbon chain to form the A-ring)[7].

The central enzyme in this process is Chalcone Synthase (CHS) , a ubiquitous Type III polyketide synthase (PKS)[7]. The mechanistic sequence proceeds as follows:

-

Substrate Priming (Phenylpropanoid Pathway): The pathway is initiated when L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid[8].

-

Hydroxylation & Activation: Cinnamate 4-Hydroxylase (C4H) hydroxylates the aromatic ring to yield p-coumaric acid. This intermediate is subsequently activated by 4-Coumarate:CoA Ligase (4CL) into a high-energy thioester, 4-coumaroyl-CoA[8].

-

Polyketide Elongation & Cyclization: CHS catalyzes the sequential decarboxylative condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA[7]. Mechanistically, the coumaroyl moiety is transferred to a catalytic cysteine (Cys164) in the CHS active site. Three acetate units are then added via acetyl-CoA carbanions derived from malonyl-CoA decarboxylation. Following the formation of a thioester-linked tetraketide intermediate, a regiospecific C1-C6 Claisen condensation occurs, generating the characteristic A-ring of naringenin chalcone[7].

Enzymatic biosynthesis pathway from L-phenylalanine to naringenin chalcone.

Extraction and Isolation Protocols: A Self-Validating System

Isolating chalcones from complex plant matrices requires exploiting their specific physicochemical properties. Because chalcones possess a highly conjugated system and multiple phenolic hydroxyl groups, their polarity falls in the intermediate range (logP ~ 3.0 - 4.5). The following protocol outlines a causally driven, self-validating workflow for high-purity isolation[9].

Step-by-Step Methodology: Liquid-Liquid Fractionation and Chromatographic Purification

Step 1: Biomass Preparation and Defatting

-

Action: Pulverize air-dried plant material into a fine powder. Macerate the biomass in a non-polar solvent (n-hexane or petroleum ether) for 24 hours at room temperature. Filter and discard the solvent[9].

-

Causality: Mechanical pulverization increases the surface-area-to-volume ratio, maximizing solvent penetration. Hexane selectively removes non-polar lipids, waxes, and chlorophylls that would otherwise cause severe band broadening, column clogging, and co-elution during downstream silica gel chromatography[9].

Step 2: Primary Extraction

-

Action: Extract the defatted marc using 70% aqueous methanol at 40°C under continuous agitation for 48-72 hours. Filter and concentrate the combined extract under reduced pressure using a rotary evaporator strictly below 50°C[9].

-

Causality: The 70% methanol mixture provides an optimal dielectric constant to disrupt hydrogen bonding within the plant cellulose matrix, effectively solubilizing the moderately polar chalcone glycosides and aglycones. The temperature is strictly kept below 50°C to prevent thermal degradation or the unwanted, heat-catalyzed cyclization of chalcones into their corresponding flavanones[10].

Step 3: Liquid-Liquid Partitioning

-

Action: Suspend the dried crude methanolic extract in distilled water and transfer it to a separatory funnel. Partition sequentially with an immiscible solvent of intermediate polarity, such as ethyl acetate (EtOAc)[9].

-

Causality: This step leverages differential thermodynamic solubility. Highly polar impurities (e.g., free sugars, high-molecular-weight tannins) remain trapped in the aqueous phase, while the target chalcones preferentially partition into the EtOAc layer due to matching polarity parameters.

Step 4: Silica Gel Column Chromatography & Self-Validation

-

Action: Load the dried EtOAc fraction onto a silica gel column (60-120 mesh) prepared via the wet-packing method. Elute using a step gradient of hexane:ethyl acetate (starting at 12:2, gradually increasing polarity)[11].

-

Causality: Silica gel acts as a highly polar stationary phase. The non-polar hexane-rich mobile phase elutes less polar impurities first. As EtOAc concentration increases, the mobile phase outcompetes the chalcones for the silica's silanol groups, causing the chalcones to elute based on their specific hydroxylation patterns[11].

-

Self-Validation Checkpoint (TLC): Spot the eluting fractions on a silica gel TLC plate. A true chalcone will appear as a distinct dark spot under short-wave UV (254 nm) due to fluorescence quenching by the extended α,β -unsaturated carbonyl conjugation. Furthermore, when sprayed with 5% H2SO4 and heated, chalcones will reliably develop a characteristic brown/orange color[11]. If a fraction does not exhibit both the UV quenching and the specific colorimetric shift, it contains non-chalcone impurities and must be recycled through the column.